1-Isopropyl-4-nitronaphthalene
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Overview
Description
1-Isopropyl-4-nitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of an isopropyl group and a nitro group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-nitronaphthalene can be synthesized through the nitration of 1-isopropylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled conditions. The reaction is carried out at a specific temperature to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as zeolites or solid superacids, can enhance the selectivity and efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nitrating agents like nitric acid in the presence of sulfuric acid for further nitration.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of multi-substituted naphthalene derivatives.
Scientific Research Applications
1-Isopropyl-4-nitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-isopropyl-4-nitronaphthalene involves its interaction with molecular targets through its nitro and isopropyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The isopropyl group can influence the compound’s lipophilicity and its ability to penetrate biological membranes .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the isopropyl group.
2-Nitronaphthalene: Nitro group positioned differently on the naphthalene ring.
1-Isopropyl-2-nitronaphthalene: Isomer with different positioning of the nitro group
Uniqueness: 1-Isopropyl-4-nitronaphthalene is unique due to the specific positioning of the isopropyl and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-nitro-4-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H13NO2/c1-9(2)10-7-8-13(14(15)16)12-6-4-3-5-11(10)12/h3-9H,1-2H3 |
InChI Key |
QTYITFBSCZECGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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